![molecular formula C12H16N2O5 B14643102 N-[4-(2-Ethoxyethoxy)-2-nitrophenyl]acetamide CAS No. 54030-12-5](/img/structure/B14643102.png)
N-[4-(2-Ethoxyethoxy)-2-nitrophenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2-Ethoxyethoxy)-2-nitrophenyl]acetamide is an organic compound with the molecular formula C10H12N2O4 It is characterized by the presence of an acetamide group attached to a nitrophenyl ring, which is further substituted with ethoxyethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Ethoxyethoxy)-2-nitrophenyl]acetamide typically involves the nitration of an appropriate precursor followed by acylation. One common method includes the nitration of 4-ethoxyphenol to yield 4-ethoxy-2-nitrophenol. This intermediate is then reacted with ethylene glycol monoethyl ether under acidic conditions to introduce the ethoxyethoxy group. Finally, the acylation of the resulting compound with acetic anhydride in the presence of a base such as pyridine yields this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(2-Ethoxyethoxy)-2-nitrophenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The ethoxyethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: 4-(2-Ethoxyethoxy)-2-aminophenylacetamide.
Reduction: 4-(2-Ethoxyethoxy)-2-aminophenylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[4-(2-Ethoxyethoxy)-2-nitrophenyl]acetamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[4-(2-Ethoxyethoxy)-2-nitrophenyl]acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. The ethoxyethoxy groups enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Methoxy-2-nitrophenyl)acetamide: Similar structure but with a methoxy group instead of an ethoxyethoxy group.
N-(4-Nitrophenyl)acetamide: Lacks the ethoxyethoxy substitution, making it less soluble and bioavailable.
N-(2-Ethoxy-4-nitrophenyl)acetamide: Similar but with different substitution patterns on the phenyl ring.
Uniqueness
N-[4-(2-Ethoxyethoxy)-2-nitrophenyl]acetamide is unique due to its ethoxyethoxy substitution, which enhances its solubility and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
54030-12-5 |
|---|---|
Formule moléculaire |
C12H16N2O5 |
Poids moléculaire |
268.27 g/mol |
Nom IUPAC |
N-[4-(2-ethoxyethoxy)-2-nitrophenyl]acetamide |
InChI |
InChI=1S/C12H16N2O5/c1-3-18-6-7-19-10-4-5-11(13-9(2)15)12(8-10)14(16)17/h4-5,8H,3,6-7H2,1-2H3,(H,13,15) |
Clé InChI |
IZNYHTPCEGGENV-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOC1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


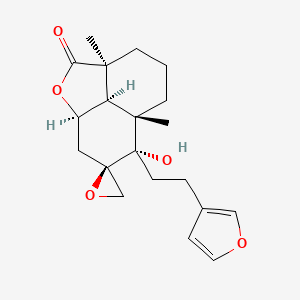
![N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]morpholine-4-carboxamide](/img/structure/B14643034.png)
![[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid, ethyl ester, 3-oxide](/img/structure/B14643036.png)
![2-Amino-3a,4,9,9a-tetrahydronaphtho[2,3-d][1,3]oxazol-8-ol](/img/structure/B14643040.png)

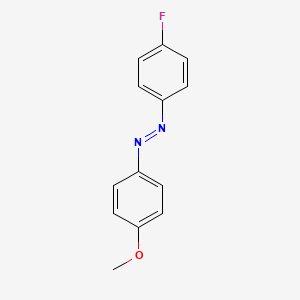
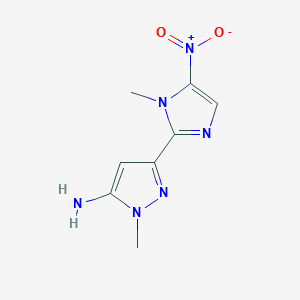

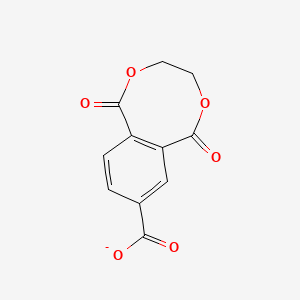

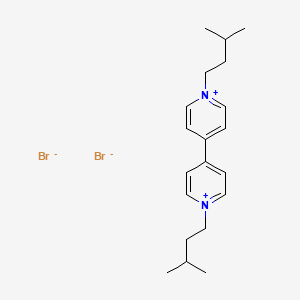
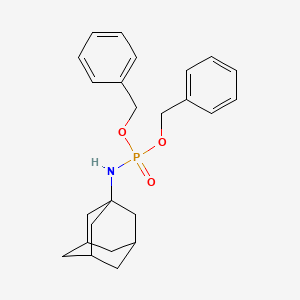
![{4-Methoxy-2-[(prop-2-en-1-yl)oxy]phenyl}(morpholin-4-yl)methanone](/img/structure/B14643081.png)
![Phenylbis[2-(phenylethynyl)phenyl]phosphane](/img/structure/B14643083.png)
